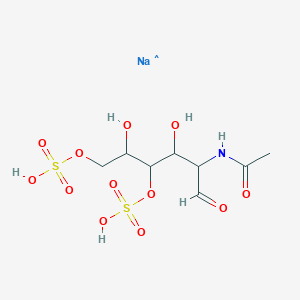

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is a chemical compound used in various biochemical research . It is a substrate used to identify, differentiate, and characterize N-acetylgalactosamine sulfatase .

Synthesis Analysis

The synthesis of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt involves the use of rare earth metal triflates . This method allows for the synthesis of both α-glycosides and β-glycosides of GalNAc . The results indicate that any interested GalNAc-containing substrates could be prepared by this simple strategy .Chemical Reactions Analysis

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is involved in various chemical reactions. For instance, it is used as a substrate in enzymology to study the specificity and kinetics of sulfatases and glycosyltransferases . It also aids in understanding the fine structure of proteoglycans and their interaction with a variety of proteins .Applications De Recherche Scientifique

Marine Polysaccharide Research

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt: is crucial in the study of marine polysaccharides. Researchers have cloned and characterized a novel sulfatase from a marine Arthrobacter strain that shows activity on this compound . This enzyme plays a role in the degradation of chondroitin sulfate, a marine polysaccharide, suggesting its potential in understanding and harnessing the bioactivity of marine-origin polysaccharides.

Protein Glycosylation

This compound serves as an initial O-linked sugar to many serine and threonine residues during protein glycosylation . It’s a fundamental process in post-translational modification, affecting protein folding, stability, and cell signaling pathways. Understanding its role can lead to advancements in therapeutic protein production and disease treatment strategies.

Affinity Chromatography

In affinity chromatography, N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is used as part of the carbohydrate matrices . Its specific binding properties allow for the separation and purification of glycoproteins, which is essential in biopharmaceuticals and diagnostic research.

Ice Recrystallization Inhibition

The compound has been instrumental in designing potent small-molecule ice recrystallization inhibitors . These inhibitors have applications in cryopreservation and organ transplantation, where controlling ice formation is critical to preserving cell viability.

Enzyme Characterization

It is used as a substrate to identify, differentiate, and characterize enzymes like N-acetylgalactosamine sulfatase and arylsulfatase . This application is significant in enzyme therapy for treating metabolic disorders where such enzymes are deficient or malfunctioning.

Periodontal Disease Research

Studies have utilized N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt in researching periodontal disease . It helps in understanding the glycosylation patterns in periodontal pathogens and the host response, which can lead to new therapeutic approaches.

Mécanisme D'action

Target of Action

The primary target of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is N-acetyl-D-galactosaminidase , an enzyme that catalyzes the cleavage of N-acetylglucosamine (GlcNAc), the monomeric unit of the polymer chitin .

Mode of Action

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt interacts with its target, N-acetyl-D-galactosaminidase, by serving as a substrate for the enzyme. The compound undergoes enzymatic cleavage, resulting in the formation of N-acetyl-D-galactosamine .

Biochemical Pathways

The action of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt primarily affects the chondroitin-degrading cascade reaction . This pathway involves the removal of sulfate from monomeric GalNAc4S from chondroitin sulfate degradation products . The compound’s action on this pathway suggests its involvement in the metabolism of chondroitin sulfate A .

Result of Action

The enzymatic action on N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt results in the formation of N-acetyl-D-galactosamine . This suggests that the compound’s action leads to the production of this monosaccharide, which has various roles in biological systems, including serving as a component of glycoproteins and glycolipids.

Action Environment

The action of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is influenced by environmental factors such as temperature and pH. The temperature and pH activity profiles are narrow, with an activity optimum at 40–50 °C and a pH optimum at pH 5.5 .

Orientations Futures

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt and similar compounds have potential uses in regenerative medicine . They are key subjects in biomedical applications including wound healing, bone regeneration, antibacterial effect, and oral hygiene . They also play a role in the development of biocompatible materials that mimic the extracellular matrix, contributing to advances in tissue engineering .

Propriétés

InChI |

InChI=1S/C8H15NO12S2.Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;/h2,5-8,12-13H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVDLTOXRLXWMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NNaO12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

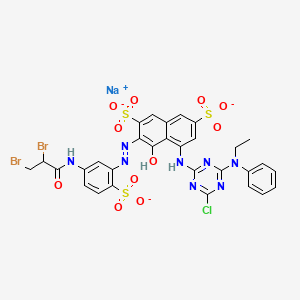

![3-[(3-Bromo-4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B1176464.png)